Dodecyl octanoate

Descripción

Propiedades

IUPAC Name |

dodecyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-3-5-7-9-10-11-12-13-15-17-19-22-20(21)18-16-14-8-6-4-2/h3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQTUTLMOLEYNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066592 | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20292-09-5 | |

| Record name | Dodecyl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20292-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020292095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, dodecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl octanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U627TBL66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Dodecyl Octanoate: A Comprehensive Guide to its Chemical Mechanics, Physicochemical Properties, and Formulation Applications

Executive Summary Dodecyl octanoate (CAS 20292-09-5), frequently referred to as lauryl caprylate or octanoic acid dodecyl ester, is a long-chain hydrophobic ester synthesized via the condensation of dodecanol and octanoic acid [1]. As an Application Scientist, I frequently utilize this molecule in advanced formulation matrices, ranging from self-nanoemulsifying drug delivery systems (SNEDDS) to specialized biochemical assays. Its unique structural topology—a highly lipophilic C12 tail coupled with a moderately polar C8 ester head—grants it exceptional utility as a solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs), a structural emollient, and a precipitating indicator in enzyme zymography.

Part 1: Chemical Structure & Molecular Mechanics

-

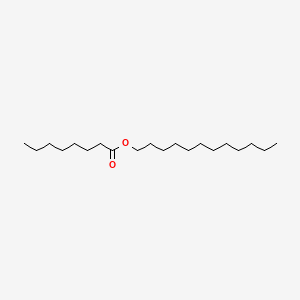

IUPAC Name: Dodecyl octanoate

-

Molecular Formula: C20H40O2

-

SMILES: C(OCCCCCCCCCCCC)(CCCCCCC)=O

-

InChIKey: OYQTUTLMOLEYNR-UHFFFAOYSA-N

Mechanistically, the molecule is dominated by its extensive hydrocarbon framework. The ester linkage provides a localized dipole moment, allowing for weak hydrogen bond acceptance at the carbonyl oxygen. However, this polarity is heavily shielded by the steric bulk of the C12 (dodecyl) and C8 (octanoate) aliphatic chains. This structural reality dictates its behavior in solvent systems: it is virtually insoluble in water but highly miscible in non-polar organic solvents, lipids, and semi-fluorinated alkanes.

Fig 1: Fischer esterification pathway for dodecyl octanoate synthesis.

Part 2: Physicochemical Properties & Formulation Causality

Understanding the physicochemical parameters of dodecyl octanoate is critical for predicting its thermodynamic behavior in complex pharmaceutical formulations.

| Property | Value | Causality / Formulation Impact |

| Molecular Weight | 312.53 g/mol | High molecular weight contributes to low volatility, ensuring long-term stability in topical and cosmetic formulations without evaporative loss [1]. |

| Boiling Point | ~362-363 °C (at 760 mmHg) | Exceptional thermal stability allows the excipient to withstand high-shear hot homogenization and terminal heat-sterilization processes [2]. |

| LogP (Octanol/Water) | ~8.94 (est.) | Extreme lipophilicity ensures near-exclusive partitioning into the lipid phase. Ideal for encapsulating Class II/IV BCS drugs [2]. |

| Water Solubility | ~0.00037 mg/L at 25 °C | Near-zero aqueous solubility makes it an excellent precipitating indicator in aqueous enzymatic assays (zymography) [3]. |

Causality Insight: Why is a LogP of ~8.94 highly advantageous in modern drug delivery? When formulating poorly water-soluble APIs (e.g., certain kinase inhibitors or lipophilic steroids), the drug must remain dissolved in the lipid core of a nanoemulsion to prevent precipitation in the aqueous gastrointestinal tract. Dodecyl octanoate acts as a robust hydrophobic sink. Its long alkyl chains interact via van der Waals forces with the lipophilic API, while the ester group provides just enough interfacial polarity to interact with surrounding surfactants (like Tween 80 or Cremophor), thermodynamically stabilizing the nano-droplet [4].

Part 3: Synthesis & Purification Protocol (Self-Validating System)

To ensure high purity for pharmaceutical applications, dodecyl octanoate is typically synthesized via a Fischer esterification. The protocol below is designed as a self-validating system: each step contains an inherent physical or chemical check to confirm success.

Step-by-Step Methodology:

-

Reagent Mixing: Combine equimolar amounts of dodecanol (lauryl alcohol) and octanoic acid (caprylic acid) in a round-bottom flask. Add toluene as an azeotropic solvent.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol%).

-

Causality:p-TsOH is preferred over sulfuric acid to minimize oxidative side reactions and prevent the etherification of the alcohol.

-

-

Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110-115 °C).

-

Causality: The esterification is an equilibrium reaction. By continuously removing the water byproduct via the Dean-Stark trap, Le Chatelier's principle drives the reaction to >98% completion.

-

Validation: The reaction is complete when the theoretical volume of water is collected in the trap's burette.

-

-

Neutralization & Washing: Cool the mixture and wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3).

-

Causality: This neutralizes the p-TsOH catalyst and converts any unreacted octanoic acid into water-soluble sodium octanoate, pulling it into the aqueous phase.

-

Validation: CO2 gas evolution ceases when all residual acid is successfully neutralized.

-

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Perform vacuum distillation to isolate pure dodecyl octanoate, validating purity via GC-MS (>99% single peak) and 1H-NMR (absence of hydroxyl broad singlet at ~2.0 ppm).

Part 4: Advanced Applications

4.1. Synthesis Activity-Based Zymography

Traditionally, lipases are detected via their hydrolytic activity. However, dodecyl octanoate has revolutionized the detection of lipase synthesis activity via zymography[3].

The Causality: When lipases are separated on an SDS-PAGE gel and incubated with dodecanol and octanoic acid in an aqueous buffer, the enzyme catalyzes the esterification. Because dodecyl octanoate has a water solubility of merely ~0.00037 mg/L, the exact moment it is synthesized, it crashes out of the aqueous solution. This forms a highly localized, non-diffusible white precipitate directly on the gel band, allowing for picogram-level visual detection of the specific enzyme without complex downstream assays [3].

Fig 2: Synthesis activity-based zymography workflow using dodecyl octanoate.

4.2. Semi-Fluorinated Alkane Excipient Systems

Recent formulation literature highlights dodecyl octanoate's role as a critical co-excipient in semi-fluorinated alkane (SFA) drug delivery systems [4]. SFAs are chemically inert and possess exceptionally low surface tension, making them ideal for ocular or topical delivery. However, they struggle to dissolve highly crystalline APIs. By introducing dodecyl octanoate as a lipophilic co-solvent, formulators bridge the solubility gap. The long alkyl chains of the ester interdigitate with the API, while maintaining miscibility with the SFA vehicle, creating a stable, non-aqueous, and preservative-free delivery matrix [4].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 88472, Dodecyl octanoate." PubChem, [Link]

-

The Good Scents Company. "Dodecyl octanoate, 20292-09-5 - Physical Properties." TGSC Information System, [Link]

-

Kwon, M.A., Kim, H.S., Hahm, D.H., & Song, J.K. "Synthesis activity-based zymography for detection of lipases and esterases." Biotechnology Letters, vol. 33, no. 4, 2011, pp. 741-746. [Link]

- Novaliq GmbH. "Compositions and methods for delivery of pharmaceutical actives.

Dodecyl Octanoate: A Comprehensive Technical Guide on Physicochemical Properties and Analytical Characterization

Abstract: Dodecyl octanoate (CAS: 20292-09-5), commonly referred to as lauryl caprylate, is a medium-to-long chain fatty acid ester synthesized via the esterification of dodecanol and octanoic acid. Characterized by its highly lipophilic hydrocarbon backbone, it serves as a critical excipient, emollient, and penetration enhancer in pharmaceutical and cosmetic formulations. This whitepaper provides an in-depth analysis of its core physicochemical properties—molecular weight, boiling point, and melting point—alongside field-proven, self-validating analytical protocols for their empirical determination.

Physicochemical Profile and Mechanistic Causality

Dodecyl octanoate exhibits thermal and physical behaviors strictly dictated by its structural symmetry and the absence of strong hydrogen-bonding functional groups. The data summarized below reflects standard industry consensus as documented by authoritative chemical databases such as the[1] and [2].

Table 1: Summary of Core Physicochemical Properties

| Property | Value | Primary Analytical Method |

| Chemical Formula | C₂₀H₄₀O₂ | Elemental Analysis / MS |

| Molecular Weight | 312.53 g/mol | Mass Spectrometry (MS) |

| Boiling Point | ~362.4 °C (at 760 mmHg) | Gas Chromatography (GC) |

| Melting Point | ~2 °C to 8 °C (Liquid at RT) | Differential Scanning Calorimetry (DSC) |

| Density | ~0.862 g/cm³ | Pycnometry |

| LogP (Octanol/Water) | 8.70 - 8.93 (Estimated) | HPLC / Shake-flask |

Molecular Weight (312.53 g/mol )

The molecular weight of 312.53 g/mol is a direct product of its 20-carbon aliphatic chain and central ester linkage[2]. In the context of drug development, this specific molecular weight places dodecyl octanoate well within the optimal range for topical penetration enhancers (typically < 500 Da). This allows the molecule to temporarily insert itself into and disrupt the lipid bilayer of the stratum corneum without causing irreversible cellular toxicity.

Boiling Point (~362.4 °C)

The exceptionally high boiling point of approximately 362.4 °C at standard atmospheric pressure (760 mmHg)[3] is driven by the extensive van der Waals dispersion forces distributed along the C12 and C8 hydrocarbon chains. For formulators, this high boiling point ensures extreme thermal stability. During high-shear mixing and hot-melt extrusion processes common in lipid nanoparticle (LNP) manufacturing, the excipient will not volatilize, ensuring the final formulation maintains a consistent Active Pharmaceutical Ingredient (API) to lipid ratio.

Melting Point (~2 °C to 8 °C)

Dodecyl octanoate is a colorless to pale yellow liquid at standard room temperature (20–25 °C)[4]. Its melting point typically ranges between 2 °C and 8 °C[5]. The central ester linkage introduces a slight steric "kink" and a localized dipole moment that prevents the highly ordered, dense crystalline packing seen in pure alkanes of similar molecular weight (e.g., eicosane, which melts at 36 °C). This low melting point is vital for preventing crystallization and phase separation in emulsions stored at ambient temperatures.

Analytical Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the industry-standard methodologies for verifying the properties of dodecyl octanoate.

Molecular Weight and Boiling Point Verification via GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for simultaneously verifying the purity, boiling point correlation (via retention time), and molecular weight of semi-volatile esters.

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute dodecyl octanoate to 1 mg/mL in a non-polar solvent (e.g., hexane) to ensure complete solvation and prevent column overloading.

-

Injection: Inject 1 µL of the sample into the GC inlet operating in split mode (ratio 50:1) at 250 °C. Causality: The high split ratio prevents mass spectrometer detector saturation and maintains sharp chromatographic peak shapes for this highly concentrated analyte.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, 30 m x 0.25 mm x 0.25 µm). Program the oven: hold at 100 °C for 2 mins, ramp at 15 °C/min to 300 °C, and hold for 10 mins. Causality: The aggressive temperature ramp ensures the high-boiling ester elutes efficiently without undergoing thermal degradation inside the column.

-

Ionization & Detection: Utilize Electron Impact (EI) ionization at 70 eV. Monitor the mass-to-charge (m/z) range of 40-400 amu.

-

Validation: The molecular ion peak [M]⁺ will appear at m/z 312.5. Base peaks typically include m/z 145 (octanoate fragment) and m/z 169 (dodecyl fragment). The presence of these specific fragments acts as a self-validating mechanism for the ester's structural identity.

Figure 1: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing Dodecyl Octanoate.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Because dodecyl octanoate is a liquid at room temperature, traditional capillary melting point apparatuses are ineffective. DSC is required to measure the heat flow associated with its solid-liquid phase transition.

Protocol: DSC Analysis

-

Sample Encapsulation: Weigh 5-10 mg of dodecyl octanoate into a standard aluminum DSC pan and hermetically seal it. Causality: Hermetic sealing prevents any volatilization or moisture absorption during the sub-zero cooling phase, which could artificially depress the melting point.

-

Cooling Cycle: Purge the sample chamber with dry nitrogen (50 mL/min). Cool the sample from 25 °C to -20 °C at a rate of 10 °C/min. Hold at -20 °C for 5 minutes. Causality: This isothermal hold ensures the sample reaches a complete, uniform crystalline state, erasing any prior thermal history that could skew the melting curve.

-

Heating Cycle (Measurement): Heat the sample from -20 °C to 50 °C at a controlled rate of 5 °C/min.

-

Validation: The melting point is identified as the extrapolated onset temperature of the primary endothermic peak. For dodecyl octanoate, this endotherm will typically onset between 2 °C and 8 °C. The self-validating nature of DSC allows the operator to calculate the enthalpy of fusion (ΔH) by integrating the peak area, confirming the purity of the crystalline phase.

Figure 2: Differential Scanning Calorimetry (DSC) protocol for precise melting point determination.

Implications for Drug Development

The combination of a high molecular weight (312.53 g/mol ), high boiling point (~362.4 °C), and low melting point (~2-8 °C) makes dodecyl octanoate an ideal candidate for advanced lipid-based drug delivery systems. Its liquid state at room temperature allows it to act as a solubilizer for poorly water-soluble APIs without the need for heating, preserving the integrity of thermolabile drugs. Furthermore, its high boiling point ensures no evaporative loss occurs during the shelf-life of the product, maintaining a consistent API concentration and ensuring precise dosing.

References

-

CAS Common Chemistry. "Dodecyl octanoate (CAS RN: 20292-09-5)." American Chemical Society. Available at:[Link]

-

PubChem. "Dodecyl octanoate (CID 88472)." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

-

ChemIndex. "20292-09-5 | dodecyl octanoate." ChemIndex Database. Available at:[Link]

- Google Patents. "US6126951A - Emollient esters based upon capryl alcohol and isostearic acid." USPTO.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. SID 135046719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20292-09-5 | dodecyl octanoate [chemindex.com]

- 4. CAS 20292-09-5: Dodecyl octanoate | CymitQuimica [cymitquimica.com]

- 5. US6126951A - Emollient esters based upon capryl alcohol and isostearic acid - Google Patents [patents.google.com]

Solubility Profile of Dodecyl Octanoate in Various Organic Solvents: A Framework for Theoretical Prediction and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyl octanoate (CAS: 20292-09-5), the ester of dodecanol and octanoic acid, is a key excipient in pharmaceutical and cosmetic formulations, where it functions as an emollient, solubilizer, and skin conditioning agent.[1] Its performance is fundamentally dictated by its interaction with and solubility in various organic solvents used during synthesis, purification, and formulation. However, a comprehensive, publicly available dataset quantifying its solubility is notably absent from the scientific literature.[2] This technical guide addresses this critical knowledge gap by providing a robust theoretical framework for predicting the solubility of dodecyl octanoate and presenting detailed, field-proven experimental protocols for its precise quantitative determination. We delve into the principles of "like dissolves like," utilize Hansen Solubility Parameters (HSP) for predictive analysis, and provide step-by-step methodologies for generating a definitive solubility profile and determining the compound's specific HSP values.

Introduction: The Physicochemical Landscape of Dodecyl Octanoate

Dodecyl octanoate (C₂₀H₄₀O₂) is a large, lipophilic molecule characterized by a long C12 alkyl chain (dodecyl) from the alcohol and a C8 alkyl chain (octanoyl) from the carboxylic acid.[1] This structure results in a molecule with a very high octanol-water partition coefficient (LogP estimated at 8.937), signifying its extremely hydrophobic nature and consequently, its very poor solubility in water (estimated at 0.0003691 mg/L at 25°C).[3]

The central challenge and opportunity for formulators lie in its solubility within organic media. The principle of "similia similibus solvuntur" or "like dissolves like" is the guiding tenet.[2][4] The long, nonpolar alkyl chains dominate the molecule's character, suggesting high solubility in nonpolar solvents. The ester functional group introduces a modest degree of polarity, allowing for potential interactions with more polar solvents.[1][4] Understanding this balance is crucial for applications ranging from creating stable emulsions to designing effective extraction and purification processes.

This guide will first establish a predictive solubility profile based on theoretical principles and then provide the experimental workflows necessary to generate empirical, high-fidelity data.

Theoretical Framework: Predicting Solubility with Hansen Parameters

To move beyond the qualitative "like dissolves like" principle, a more quantitative predictive tool is required. The Hansen Solubility Parameter (HSP) system is a powerful and widely used model for this purpose.[5][6] It deconstructs the total cohesive energy of a substance into three component parameters, measured in MPa⁰·⁵:

-

δD (Dispersion): Energy from van der Waals forces. For dodecyl octanoate, the long alkyl chains contribute to a significant dispersion parameter.

-

δP (Polar): Energy from dipole-dipole interactions. The carbonyl group in the ester moiety is the primary contributor to this parameter.

-

δH (Hydrogen Bonding): Energy from hydrogen bonding. As an ester, dodecyl octanoate can act as a hydrogen bond acceptor at its oxygen atoms but lacks a donor proton.[7]

The fundamental concept is that substances with similar HSP values (a small "distance" between them in 3D Hansen space) are likely to be miscible.[8][9] The distance (Ra) between a solvent and a solute is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

While the precise HSP values for dodecyl octanoate are not published, we can infer its likely solubility behavior by comparing the known HSPs of various solvents to its expected molecular characteristics.

Predicted Solubility Profile of Dodecyl Octanoate

Based on its long-chain, predominantly nonpolar structure with a polar ester functional group, the following table outlines the predicted qualitative solubility of dodecyl octanoate in a range of common organic solvents. Solvents with lower polarity and significant dispersion forces are expected to be the most effective.

| Solvent Class | Solvent | Chemical Formula | Polarity | Hansen Parameters (δD, δP, δH) | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | C₆H₁₄ | Nonpolar | (14.9, 0.0, 0.0) | High | The nonpolar nature and dispersion forces of hexane closely match the long alkyl chains of the ester. |

| Toluene | C₇H₈ | Nonpolar | (18.0, 1.4, 2.0) | High | Aromatic structure provides strong dispersion forces, making it an excellent solvent for large lipophilic molecules. | |

| Diethyl Ether | (C₂H₅)₂O | Relatively Nonpolar | (14.5, 2.9, 4.6) | High | Acts as a good nonpolar solvent with some hydrogen bond accepting capability, favorable for the ester group. | |

| Polar Aprotic | Acetone | C₃H₆O | Polar Aprotic | (15.5, 10.4, 7.0)[8] | Moderate | The high polar (δP) and hydrogen bonding (δH) parameters create a mismatch with the ester's nonpolar bulk. |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | (15.8, 5.3, 7.2) | Moderate to High | As an ester itself, it shares functional group similarity, but its overall polarity is higher than dodecyl octanoate. | |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | (16.8, 5.7, 8.0) | Moderate to High | Its ether structure and moderate polarity make it a versatile solvent capable of dissolving the ester. | |

| Polar Protic | Ethanol | C₂H₅OH | Polar Protic | (15.8, 8.8, 19.4) | Low to Moderate | The extensive hydrogen bonding network of ethanol (high δH) is not well-matched by the ester, which is only an H-bond acceptor. Solubility will be limited. |

| Methanol | CH₃OH | Polar Protic | (15.1, 12.3, 22.3) | Low | The very high polarity and hydrogen bonding capacity create a significant energetic penalty for solvating the large nonpolar chains. | |

| Isopropanol | C₃H₈O | Polar Protic | (15.8, 6.1, 16.4) | Low to Moderate | Less polar than ethanol, offering slightly better solvation for the nonpolar components of the ester. |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to definitive data, a robust experimental protocol is essential. The equilibrium saturation method followed by chromatographic quantification is the gold standard.

Principle

A supersaturated solution of dodecyl octanoate in a chosen solvent is prepared and allowed to reach thermodynamic equilibrium at a constant temperature. At equilibrium, the concentration of the dissolved solute in the supernatant is, by definition, its solubility. The concentration is then determined using Gas Chromatography with a Flame Ionization Detector (GC-FID), an ideal technique for analyzing thermally stable, volatile compounds like esters.

Detailed Step-by-Step Methodology

-

Preparation of Standards: a. Create a stock solution of 10 mg/mL dodecyl octanoate in a highly soluble solvent (e.g., hexane). b. Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). c. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Preparation & Equilibration: a. To a series of 4 mL glass vials, add an excess amount of dodecyl octanoate (e.g., ~200 mg). The key is to ensure solid/liquid phase remains after equilibration. b. Accurately add 2.0 mL of the desired test solvent to each vial. c. Securely cap the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.1 °C). d. Equilibrate for a minimum of 24 hours to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved dodecyl octanoate.

-

Phase Separation & Sample Analysis: a. After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled block for 2 hours to allow undissolved material to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove any particulate matter. c. Immediately dilute the filtered supernatant with a suitable solvent (e.g., hexane) to bring the concentration within the range of the calibration curve. A large dilution factor will likely be needed for highly soluble samples. d. Analyze the diluted sample via GC-FID.

-

Calculation of Solubility: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express solubility in desired units (e.g., g/100 mL or mol/L).

Workflow for Quantitative Solubility Determination

The following diagram outlines the logical flow of the experimental process.

Advanced Protocol: Experimental Determination of Hansen Solubility Parameters

Determining the actual HSP values for dodecyl octanoate provides a powerful, predictive tool for screening novel solvents and solvent blends.

Principle

The HSP of a solute is determined by systematically testing its solubility in a wide range of solvents with known HSPs.[10] Each solvent is classified as "good" (solute is soluble) or "bad" (solute is insoluble). A computational algorithm is then used to find the center point (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best encompasses all the "good" solvents while excluding the "bad" ones.[10]

Detailed Step-by-Step Methodology

-

Solvent Selection: a. Select a set of at least 20-30 diverse solvents with well-distributed and known HSP values. The set should include nonpolar, polar aprotic, and polar protic solvents to adequately probe the entire Hansen space.[10]

-

Binary Solubility Assessment: a. For each solvent, prepare a vial containing a known amount of dodecyl octanoate and solvent (e.g., to make a 10% w/w mixture). b. Vigorously mix (vortex) and allow to settle at a constant temperature. c. Visually assess solubility. Classify the solvent as "good" (score = 1) if a clear, single-phase solution is formed. Classify as "bad" (score = 0) if the solution is cloudy, has two phases, or contains undissolved material.

-

Data Analysis and Sphere Fitting: a. Compile a table of the selected solvents, their known HSP values, and their assigned binary score (1 or 0). b. Use a computational program (e.g., the widely available HSPiP software or a custom script) to process the data. c. The software will calculate the optimal center point (the HSP for dodecyl octanoate: δD, δP, δH) and the interaction radius (R₀) that define the solubility sphere.

Logical Diagram for HSP Determination

This diagram illustrates the decision-making process for determining a solute's HSP.

Conclusion

While readily available quantitative data on the solubility of dodecyl octanoate is scarce, a strong predictive framework can be established using the principles of molecular structure and Hansen Solubility Parameters. This guide provides a theoretically grounded, qualitative solubility profile, anticipating high solubility in nonpolar solvents like hexane and toluene, moderate solubility in polar aprotic solvents like THF and ethyl acetate, and low solubility in polar protic solvents like methanol and ethanol.

Of greater importance for the practicing scientist, this document provides comprehensive, actionable protocols for the precise experimental determination of both quantitative solubility values and the compound's unique Hansen Solubility Parameters. By employing these methodologies, researchers and drug development professionals can generate the high-quality, empirical data necessary to optimize formulation strategies, streamline purification processes, and ensure the robust performance of products containing dodecyl octanoate.

References

-

Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study... Retrieved from Fiveable. [Link]

-

The Good Scents Company. (n.d.). dodecyl octanoate, 20292-09-5. Retrieved from The Good Scents Company. [Link]

- DuPont. (n.d.). Hansen Solubility Parameter System.

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(5753). [Link]

- Park, K. (n.d.). Hansen Solubility Parameters.

-

Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from Prof Steven Abbott. [Link]

-

Gómez-Patiño, M. B., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, Royal Society of Chemistry. [Link]

-

Scribd. (n.d.). Ester Properties and Preparation Lab Report | PDF. Retrieved from Scribd. [Link]

- IUPAC-NIST. (2010). Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 3. C 7 to C 9 Esters. AIP Publishing.

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from Slideshare. [Link]

- University of California, Irvine. (n.d.). CHEM254 Wednesday Experiment 7 Esters.

- Al-Sabagh, A. M., et al. (2016). Surface and Thermodynamic Properties of Octyl, Dodecyl, and Cetyl Sulfoacetates. Journal of Surfactants and Detergents.

-

European Chemicals Agency. (n.d.). E.4.10. [4.9] Solubility in organic solvents / fat solubility. Retrieved from ECHA. [Link]

- University of Babylon. (n.d.). Classification of organic compounds By solubility.

-

Zhang, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 79. [Link]

- St. John's University. (n.d.).

-

De Faria, J. T., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6165. [Link]

-

De Witte, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. [Link]

Sources

- 1. CAS 20292-09-5: Dodecyl octanoate | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. dodecyl octanoate, 20292-09-5 [thegoodscentscompany.com]

- 4. fiveable.me [fiveable.me]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. kinampark.com [kinampark.com]

- 7. scribd.com [scribd.com]

- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

A Technical Guide to the Enzymatic Esterification of Dodecyl Octanoate: Mechanism, Optimization, and Protocols

Abstract

Dodecyl octanoate, a valuable wax ester, finds extensive application in the cosmetics, lubricants, and pharmaceutical industries. Traditional chemical synthesis routes often require harsh conditions and lack specificity. Enzymatic esterification, primarily utilizing lipases, presents a green, highly selective, and efficient alternative. This technical guide provides an in-depth exploration of the core mechanism governing the lipase-catalyzed synthesis of dodecyl octanoate from dodecanol and octanoic acid. We will dissect the widely accepted Ping-Pong Bi-Bi kinetic model, detail the critical parameters influencing reaction equilibrium and rate, and provide validated experimental protocols for synthesis and analysis. This document is intended for researchers, chemists, and process development scientists seeking to understand and implement this robust biocatalytic transformation.

Introduction: The Imperative for Biocatalysis

Wax esters, defined as esters of long-chain fatty acids and long-chain fatty alcohols, are crucial components in various industrial formulations.[1] Dodecyl octanoate, specifically, is prized for its properties as an emollient and lubricant. The pursuit of sustainable and "green" chemistry has shifted focus from conventional chemical catalysis to biocatalysis. Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) have emerged as the catalysts of choice for ester synthesis due to their remarkable stability in organic solvents, broad substrate specificity, and high regio- and enantioselectivity.[2][3]

The use of immobilized lipases, such as the widely-cited Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), further enhances process viability by simplifying catalyst recovery and enabling continuous operation.[4][5] This guide will focus on the mechanistic principles that underpin the successful application of these powerful biocatalysts.

The Core Mechanism: A Ping-Pong Bi-Bi Approach

The enzymatic esterification of dodecyl octanoate from octanoic acid (Substrate A) and dodecanol (Substrate B) predominantly follows a Ping-Pong Bi-Bi mechanism .[6][7][8] This two-substrate, two-product kinetic model is characterized by the binding of one substrate and release of the first product before the second substrate binds.

The catalytic cycle can be broken down into two principal stages:

-

Acylation: The free enzyme (E) first binds with the fatty acid (octanoic acid). The enzyme's active site, featuring a catalytic triad (typically Ser-His-Asp), performs a nucleophilic attack on the carbonyl carbon of the acid. This forms a transient tetrahedral intermediate, which then collapses, releasing a molecule of water (Product P) and forming a stable acyl-enzyme intermediate (E-Acyl).[6][9]

-

Deacylation: The second substrate, the fatty alcohol (dodecanol), then enters the active site. The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses to release the ester (dodecyl octanoate, Product Q) and regenerate the free enzyme (E), ready for another catalytic cycle.[6][10]

This sequence ensures that the two substrates do not need to be present in the active site simultaneously.

Visualizing the Mechanism

The Ping-Pong Bi-Bi mechanism can be represented with a Cleland plot and is modeled below using Graphviz to illustrate the sequence of events.

Optimizing the Reaction: Key Parameters and Their Causality

Achieving high conversion yields (>95%) requires careful control of several interdependent reaction parameters.[5][11] The goal is to shift the reaction equilibrium towards ester synthesis while maintaining optimal enzyme activity.

| Parameter | Typical Range | Rationale and Expert Insights |

| Temperature | 45–65 °C | Affects both reaction rate and enzyme stability.[1] While higher temperatures increase kinetic energy, promoting substrate-enzyme collisions, excessive heat can lead to thermal denaturation of the lipase.[12] The optimal temperature is a trade-off, often found around 50-60°C for robust immobilized lipases like Novozym® 435.[5][13] |

| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 3:1 | While a stoichiometric 1:1 ratio is theoretically sufficient, using a slight excess of one substrate can shift the equilibrium towards the product side (Le Châtelier's principle). However, significant excess of the alcohol can sometimes lead to competitive inhibition.[7][8] An excess of the acid is generally avoided as it can lower the microenvironmental pH around the enzyme, potentially reducing its activity. |

| Enzyme Loading | 5%–40% (w/w of substrates) | Higher enzyme concentration directly increases the number of available active sites, accelerating the reaction rate.[1][14] However, beyond a certain point, the rate increase may become non-linear due to mass transfer limitations or substrate depletion. From a process-cost perspective, the lowest effective enzyme loading is desirable. |

| Solvent System | n-hexane, heptane, isooctane, or solvent-free | The choice of solvent is critical. Non-polar, hydrophobic solvents like hexane or heptane are preferred.[5][15] They solubilize the non-polar substrates (fatty acid and alcohol) while minimizing the essential water layer around the enzyme required for activity. This low water activity environment strongly favors the synthesis reaction over the reverse hydrolysis reaction.[2] Solvent-free systems are also highly effective and are considered a greener option.[16] |

| Water Removal | Molecular sieves, vacuum, nitrogen sparging | Water is a product of the esterification reaction. Its accumulation can drive the reverse reaction (hydrolysis), reducing the final ester yield.[12][17] Active removal of water is one of the most effective strategies to achieve near-complete conversion.[11] Molecular sieves (e.g., 4Å) are commonly used in lab-scale reactions to sequester water as it is formed.[18][19] |

| Agitation Speed | 150–400 rpm | In a heterogeneous system with an immobilized enzyme, adequate mixing is crucial to overcome external mass transfer limitations.[13] This ensures that substrates can diffuse from the bulk liquid to the surface of the immobilized catalyst. Insufficient agitation can make diffusion the rate-limiting step, masking the true kinetic potential of the enzyme. |

Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and analysis of dodecyl octanoate.

Protocol: Lipase-Catalyzed Synthesis of Dodecyl Octanoate

-

Reactor Setup: To a 100 mL screw-capped flask, add octanoic acid (e.g., 10 mmol) and dodecanol (e.g., 12 mmol, 1.2 equivalents).

-

Solvent Addition: Add 40 mL of n-hexane to dissolve the substrates.

-

Water Removal (Optional but Recommended): Add 2 g of activated 4Å molecular sieves.[18]

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, 10% by weight of total substrates).

-

Reaction Incubation: Secure the cap and place the flask in an orbital shaking incubator set to 55°C and 200 rpm.[1][13]

-

Reaction Monitoring: At timed intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

-

Sample Preparation for Analysis: Dilute the aliquot in a suitable solvent (e.g., n-hexane) and analyze to determine the extent of conversion. The primary method for monitoring is the titration of residual free fatty acids (FFA).

-

Titration of FFA: The conversion percentage is calculated based on the decrease in acidity of the reaction medium. The acid value is determined by titrating the sample against a standardized potassium hydroxide (KOH) solution using phenolphthalein as an indicator. Conversion (%) = [(Initial Acid Value - Acid Value at time t) / Initial Acid Value] x 100

-

Reaction Termination & Product Recovery: Once the reaction reaches equilibrium (no further decrease in acid value), terminate it by filtering off the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and stored for reuse.[16]

-

Purification: The solvent (n-hexane) is removed from the filtrate using a rotary evaporator. The crude product can be purified to remove unreacted starting materials, often via washing with an alkaline solution to remove residual acid followed by a water wash.[16]

Protocol: Product Quantification and Confirmation by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for quantifying the product and confirming its identity.[20]

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a volatile solvent like hexane or ethyl acetate. An internal standard (e.g., methyl heptadecanoate) should be added for accurate quantification.[20]

-

GC-MS System & Conditions:

-

GC System: Agilent GC-MS or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.[20]

-

-

Data Analysis: Identify the dodecyl octanoate peak by its retention time and characteristic mass spectrum. The molecular ion peak (M+) and key fragmentation patterns will confirm the structure. Quantify the ester by comparing its peak area to that of the internal standard.

Workflow and Logic Visualization

The overall experimental process, from setup to validation, is a logical sequence designed for robust and reproducible results.

Sources

- 1. High yield of wax ester synthesized from cetyl alcohol and octanoic acid by lipozyme RMIM and Novozym 435 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetics of lipase-catalyzed esterification in supercritical CO(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Decreasing acid value of fatty acid ethyl ester products using complex enzymes [frontiersin.org]

- 13. psasir.upm.edu.my [psasir.upm.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. ejbiotechnology.info [ejbiotechnology.info]

- 16. Research Portal [scholarworks.brandeis.edu]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. mdpi.com [mdpi.com]

- 19. Part III. Direct enzymatic esterification of lactic acid with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Toxicity and Biodegradability Profile of Dodecyl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecyl octanoate (CAS: 20292-09-5), also known as lauryl octanoate, is the ester formed from the reaction of dodecanol (lauryl alcohol) and octanoic acid. It belongs to the class of long-chain fatty acid esters, which are widely utilized in the cosmetic, pharmaceutical, and food industries for their properties as emollients, skin-conditioning agents, and solubilizers.[1] This technical guide provides a comprehensive analysis of the toxicological and biodegradability profile of dodecyl octanoate, synthesizing available data and employing scientific principles of read-across from structurally similar compounds to address data gaps. The information herein is intended to support safety assessments and environmentally responsible use of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of dodecyl octanoate is presented in the table below. These properties, particularly its low water solubility and high octanol-water partition coefficient (logP), are critical in determining its environmental fate and toxicological behavior.

| Property | Value | Source |

| Chemical Formula | C20H40O2 | [1] |

| Molecular Weight | 312.53 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 362.00 to 363.00 °C (estimated) | [2] |

| Water Solubility | 0.0003691 mg/L @ 25 °C (estimated) | [2] |

| logP (o/w) | 8.937 (estimated) | [2] |

Toxicological Profile

Acute Toxicity

Dermal and Ocular Irritation

Available information suggests that dodecyl octanoate is not a significant skin or eye irritant. Fatty acid esters as a class are generally considered to be only slightly irritating.[3] For example, studies on related compounds like Octyldodecyl Stearoyl Stearate have shown it to be non- to mildly irritating to the skin and to cause minimal to mild ocular irritation in animal studies.[5][6] It is a general principle that the irritation potential of surfactants and esters can increase with concentration.[7]

Skin Sensitization

There is no evidence to suggest that dodecyl octanoate is a skin sensitizer. Studies on a wide range of fatty acid esters have consistently shown them to be non-sensitizing in both animal and human studies.[4] For example, a Buehler test on decanoic acid, a constituent of dodecyl octanoate, showed no skin sensitization potential.[8]

The following diagram illustrates the logical flow of a standard toxicological assessment for a chemical like dodecyl octanoate.

Caption: Workflow for Toxicological Assessment.

Biodegradability Profile

Dodecyl octanoate is expected to be readily biodegradable. This is based on the general behavior of fatty acid esters in the environment, which are known to be susceptible to microbial degradation.

Ready Biodegradability

While a specific OECD 301 study for dodecyl octanoate was not found, data on structurally similar polyol esters indicate that they are readily biodegradable according to OECD criteria.[9] For example, a study on fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane, conducted according to OECD 301F, showed 86% biodegradation after 28 days, fulfilling the 10-day window criterion.[9] Another study on fatty acids, C8-10, triesters with trimethylolpropane, demonstrated 78% degradation in 28 days.[9] The OECD 301 series of tests are stringent screening tests, and a "pass" level (≥60% biodegradation within a 10-day window in a 28-day period) is generally sufficient to conclude that a substance is not persistent in the environment.[10][11]

Environmental Fate

Upon release into the environment, dodecyl octanoate, due to its low water solubility and high logP, is expected to partition strongly to soil, sediment, and sludge.[3] In these compartments, it will be available for biodegradation by microorganisms. The initial step in the biodegradation of esters is typically hydrolysis to the corresponding alcohol (dodecanol) and carboxylic acid (octanoic acid). Both of these breakdown products are readily biodegradable.

The following diagram illustrates the experimental workflow for a standard CO2 evolution biodegradability test (OECD 301B).

Caption: OECD 301B Experimental Workflow.

Ecotoxicological Profile

The ecotoxicity of dodecyl octanoate is expected to be in line with that of other surfactants and fatty acid esters. While specific data for dodecyl octanoate is limited, the toxicity of its potential breakdown products, dodecanol and octanoic acid, can provide some insights. 1-Dodecanol exhibits non-polar narcotic toxicity to aquatic organisms at concentrations of about 1 mg/L.[12] However, its ready biodegradability mitigates environmental risk.[12] Studies on a variety of surfactants have shown that their acute toxicity to aquatic organisms like Daphnia magna can vary widely depending on their chemical structure.[1][13] Generally, for surfactants, chronic toxicity to aquatic life may occur at concentrations as low as 0.1 mg/L.[9]

Experimental Protocols

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rats of a single strain are used.

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected based on available information.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The LD50 (the dose causing mortality in 50% of the animals) is estimated.

Dermal Irritation (Based on OECD Guideline 404)

-

Test Animals: Albino rabbits are typically used.

-

Preparation: A small area of the animal's dorsal skin is clipped free of fur.

-

Application: 0.5 g of the test substance is applied to the prepared skin area and covered with a gauze patch for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.

Ready Biodegradability – CO2 Evolution Test (Based on OECD Guideline 301B)

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial source.

-

Test System: A defined volume of mineral medium containing the inoculum and the test substance (at a concentration of 10-20 mg of organic carbon per liter) is placed in a flask.

-

Incubation: The flask is aerated with CO2-free air and incubated in the dark at a constant temperature for 28 days.

-

CO2 Measurement: The CO2 produced from the biodegradation of the test substance is trapped in a solution of barium or sodium hydroxide.

-

Analysis: The amount of trapped CO2 is determined by titration of the remaining hydroxide.

-

Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the test substance.[10]

Conclusion

Based on the available data and read-across from structurally related fatty acid esters, dodecyl octanoate presents a low toxicological risk in its intended applications. It is not expected to be acutely toxic, nor is it anticipated to be a significant skin or eye irritant or a skin sensitizer. Furthermore, dodecyl octanoate is expected to be readily biodegradable, indicating a low potential for environmental persistence. As with any chemical substance, appropriate handling and use procedures should be followed to minimize exposure.

References

Sources

- 1. The acute toxicity of surfactants on fish cells, Daphnia magna and fish-a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. ecetoc.org [ecetoc.org]

- 7. chemview.epa.gov [chemview.epa.gov]

- 8. oecd.org [oecd.org]

- 9. concawe.eu [concawe.eu]

- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 11. [Acute toxicity of different type pesticide surfactants to Daphnia magna] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cir-safety.org [cir-safety.org]

- 13. researchgate.net [researchgate.net]

Enzymatic synthesis of dodecyl octanoate using immobilized lipase

An Application and Protocol Guide for the Enzymatic Synthesis of Dodecyl Octanoate Using Immobilized Lipase

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of dodecyl octanoate, a valuable ester compound, through a green and efficient enzymatic pathway. By leveraging the catalytic prowess of immobilized lipase, this protocol offers a sustainable alternative to traditional chemical methods, which often require harsh conditions and can lead to undesirable byproducts[1][2]. This guide is designed to provide both the theoretical underpinnings and practical, step-by-step instructions for researchers in biotechnology, organic chemistry, and pharmaceutical development.

Introduction: The Case for Biocatalysis

Dodecyl octanoate (also known as dodecyl caprylate) is a fatty acid ester with applications in the cosmetic, food, and pharmaceutical industries as an emollient, flavoring agent, and specialty chemical intermediate.[1][3] Traditionally, its synthesis involves the esterification of octanoic acid with dodecanol using strong acid catalysts at high temperatures.[1] This approach, however, is fraught with challenges including high energy consumption, lack of specificity leading to side reactions, and difficulty in removing the catalyst from the final product.[1][2]

Enzymatic synthesis using lipases (EC 3.1.1.3) presents a superior alternative. Lipases are highly specific, operate under mild temperature and pH conditions, and can be sourced from various microorganisms.[4][5] The immobilization of these enzymes onto solid supports further enhances their utility by dramatically improving operational stability and enabling easy separation from the reaction mixture, which allows for catalyst reuse and simplifies downstream processing.[2][6][7][8] This protocol will focus on the use of a commercially available immobilized lipase, a common choice for robust ester synthesis.[9][10]

Principle of the Method: The Ping-Pong Bi-Bi Mechanism

Lipase-catalyzed esterification in a non-aqueous environment follows a Ping-Pong Bi-Bi mechanism. This kinetic model is widely accepted for this class of reactions and involves a two-step process where the enzyme acts as a temporary acyl-group carrier.[11][12][13][14]

The process unfolds as follows:

-

Acylation: The first substrate, octanoic acid (A), binds to the active site of the lipase (E). The enzyme's catalytic triad (typically involving serine) attacks the carbonyl carbon of the acid, forming a covalent acyl-enzyme intermediate (EA'). This releases the first product, water (P).

-

Deacylation: The second substrate, dodecanol (B), then enters the active site. It performs a nucleophilic attack on the acyl-enzyme intermediate, leading to the formation of the ester, dodecyl octanoate (Q), and the regeneration of the free enzyme (E), ready for another catalytic cycle.

This mechanism elegantly avoids the simultaneous presence of both substrates in the enzyme's active site.

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Reagents

| Item | Specification | Supplier Example |

| Enzyme | Immobilized Lipase B from Candida antarctica (Novozym® 435) | Sigma-Aldrich, Novozymes |

| Substrates | Octanoic Acid (Caprylic Acid), ≥98% purity | Sigma-Aldrich |

| 1-Dodecanol (Lauryl Alcohol), ≥98% purity | Sigma-Aldrich | |

| Solvent | n-Hexane, Anhydrous, ≥95% | Fisher Scientific |

| Drying Agent | Molecular Sieves, 3Å | Sigma-Aldrich |

| Analytical Standards | Dodecyl Octanoate, ≥98% purity | TCI America |

| Internal Standard (e.g., Tetradecane) | Sigma-Aldrich | |

| GC-MS Supplies | GC Vials, Caps, Septa | Agilent Technologies |

| GC Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) | Agilent Technologies | |

| Equipment | ||

| Shaking Incubator or Magnetic Stirrer with Heating | VWR, IKA | |

| Gas Chromatograph with Mass Spectrometer (GC-MS) | Shimadzu, Agilent | |

| Analytical Balance | Mettler Toledo | |

| Glassware (reaction vials, pipettes, flasks) | Pyrex, Kimble |

Experimental Protocols

This section details the step-by-step procedures for the synthesis and analysis of dodecyl octanoate.

Overall Experimental Workflow

The entire process, from preparation to analysis, follows a clear sequence designed for efficiency and reproducibility.

Caption: High-level workflow for enzymatic synthesis and analysis.

Protocol 1: Enzymatic Synthesis of Dodecyl Octanoate

This protocol is optimized for a solvent-based system, which often facilitates higher reaction rates by reducing substrate viscosity.[15] However, solvent-free systems can also be employed and are advantageous for their higher volumetric productivity.[2][16]

Rationale for Parameter Selection:

-

Enzyme: Novozym® 435 is selected for its high activity, stability in organic solvents, and broad use in ester synthesis.[9][10]

-

Solvent: n-Hexane is a non-polar solvent that minimally interferes with lipase activity and is effective at solubilizing the non-polar substrates.[6][12][15]

-

Molar Ratio: An excess of one substrate is often used to shift the reaction equilibrium towards product formation. Here, a slight excess of the alcohol is used, though the optimal ratio may vary.[10]

-

Temperature: The reaction is conducted at 40-50°C, a range that balances enzyme activity with thermal stability. Lipase activity generally increases with temperature up to an optimum, beyond which denaturation occurs.[9][10][17]

-

Water Control: Water is a product of the reaction; its removal is critical to prevent the reverse hydrolytic reaction and drive the synthesis forward. Molecular sieves are an effective means of in-situ water removal.[17]

Procedure:

-

Reagent Preparation:

-

In a 20 mL screw-capped glass vial, add 1.44 g of octanoic acid (10 mmol).

-

Add 2.24 g of 1-dodecanol (12 mmol). This corresponds to an acid-to-alcohol molar ratio of 1:1.2.

-

Add 10 mL of anhydrous n-hexane.

-

Add approximately 1.0 g of freshly activated 3Å molecular sieves to the vial.

-

-

Reaction Initiation:

-

Place the vial on a magnetic stirrer with a heating plate or in a shaking incubator set to 45°C and 150-200 RPM.

-

Allow the mixture to equilibrate to the set temperature for 10 minutes.

-

Add the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 5-10% by weight of the total substrates (e.g., 0.18 g to 0.36 g).[15]

-

Seal the vial tightly and note the start time.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by taking small aliquots (e.g., 50 µL) at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

For each aliquot, immediately filter or centrifuge to remove the immobilized enzyme to quench the reaction in the sample.

-

Prepare the sample for GC-MS analysis as described in Protocol 4.3.

-

-

Reaction Termination and Catalyst Recovery:

-

Once the reaction reaches the desired conversion (or equilibrium), stop the heating and agitation.

-

Allow the immobilized lipase beads to settle.

-

Carefully decant or filter the reaction mixture to separate the liquid product from the enzyme.

-

The recovered lipase can be washed with fresh n-hexane, dried under vacuum, and stored for reuse in subsequent batches. The stability of the immobilized catalyst allows for multiple reaction cycles.[6][9]

-

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying the dodecyl octanoate product.[9][16] The protocol involves creating a calibration curve to accurately determine the concentration of the product.[18][19]

Procedure:

-

Standard and Sample Preparation:

-

Calibration Standards: Prepare a stock solution of pure dodecyl octanoate in n-hexane (e.g., 10 mg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). To each standard, add a fixed concentration of an internal standard (IS), such as tetradecane, to correct for injection volume variability.

-

Reaction Samples: Dilute the aliquot taken from the reaction mixture with n-hexane to bring the expected product concentration within the range of the calibration curve. Add the same fixed concentration of the internal standard as used in the calibration standards.

-

-

GC-MS Instrumentation and Conditions:

-

The following is a typical set of parameters. These should be optimized for the specific instrument in use.

-

System: Shimadzu GC-MS QP2010 or equivalent.[20]

-

Column: DB-5ms (30 m × 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.[20][21]

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[21]

-

Injector: 280°C, split mode (e.g., 20:1 split ratio).

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 15°C/min to 280°C, and hold for 5 minutes.[9][21]

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 45-450. Ion source temperature at 200°C.[20][21]

-

-

Data Analysis:

-

Identify the peaks for octanoic acid, dodecanol, and dodecyl octanoate based on their retention times and mass spectra compared to standards.

-

Construct a calibration curve by plotting the ratio of the dodecyl octanoate peak area to the internal standard peak area against the concentration of the standards.

-

Use the regression equation from the calibration curve to calculate the concentration of dodecyl octanoate in the reaction samples.

-

Calculate the conversion yield (%) as:

-

Yield (%) = (Moles of dodecyl octanoate produced / Initial moles of limiting reactant) × 100

-

-

Expected Results and Optimization

Under the conditions described, a conversion of over 80% can typically be expected within 24 hours.[15][16] The final yield is influenced by several factors that can be systematically optimized.

| Parameter | Typical Range | Effect on Synthesis & Rationale |

| Temperature | 30 - 60 °C | Higher temperatures increase the reaction rate but can lead to enzyme denaturation above an optimum.[2][10] |

| Enzyme Load | 1 - 15% (w/w of substrates) | Increasing enzyme concentration raises the initial reaction rate, but can become cost-prohibitive.[10] |

| Substrate Molar Ratio | 1:1 to 1:7 (Acid:Alcohol) | Using an excess of one substrate can shift the equilibrium to favor product formation, but a large excess may cause enzyme inhibition.[10][12] |

| Water Content | < 1% (v/v) | Essential water is needed for lipase activity, but excess water (as a product) promotes the reverse hydrolysis reaction.[11][17] |

| Agitation Speed | 150 - 250 RPM | Adequate mixing is crucial to overcome mass transfer limitations between the bulk liquid and the immobilized enzyme surface. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Conversion Rate | 1. Insufficient enzyme activity. 2. Mass transfer limitations. 3. Water accumulation. | 1. Increase enzyme loading; ensure enzyme is not denatured. 2. Increase agitation speed. 3. Use freshly activated molecular sieves. |

| Reaction Stalls | 1. Reaction has reached equilibrium. 2. Substrate or product inhibition. | 1. Remove water or one of the products to shift equilibrium. 2. Adjust the initial substrate molar ratio. |

| Poor Peak Shape in GC | 1. Column degradation. 2. Non-volatile residues. | 1. Trim the GC column inlet or replace the column. 2. Ensure samples are clean; use a guard column. |

Conclusion

The enzymatic synthesis of dodecyl octanoate using immobilized lipase offers a robust, efficient, and environmentally friendly alternative to conventional chemical methods. The protocol outlined provides a validated starting point for laboratory-scale production. By understanding the underlying principles of the Ping-Pong Bi-Bi mechanism and systematically optimizing key reaction parameters, researchers can achieve high conversion yields and produce a high-purity product. The reusability of the immobilized catalyst further enhances the economic and sustainable appeal of this biocatalytic approach, making it highly attractive for industrial applications.[8][9]

References

-

Rao, N.M., & Shanmugam, V.M. (2000). Lipase-Mediated Synthesis of Dodecyl Oleate and Oleyl Oleate in Aqueous Foams. JAOCS, 77(6), 605–608. [Link]

-

Kim, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Processes, 8(8), 973. [Link]

-

Kim, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. PMC. [Link]

-

Krishna, S. H., et al. (1992). A kinetic study of immobilized lipase catalysing the synthesis of isoamyl acetate by transesterification in n-hexane. Enzyme and Microbial Technology, 14(9), 709-14. [Link]

-

Ivanov, A. E., & Schneider, M. P. (1997). Methods for the immobilization of lipases and their use for ester synthesis. Journal of Molecular Catalysis B: Enzymatic, 3(4-6), 303-309. [Link]

-

Gill, I. & Valivety, R. (1992). Enzymatic synthesis of esters using an immobilized lipase. Biotechnology Letters, 14, 709-714. [Link]

-

Chattopadhyay, S., et al. (2002). Kinetic study on lipase-catalyzed esterification in organic solvents. Indian Journal of Chemical Technology, 9, 393-398. [Link]

-

Zaidi, A., et al. (1990). Kinetic study of esterification by immobilized lipase in n-hexane. FEBS Letters, 276(1-2), 181-4. [Link]

-

Ahmad, T., et al. (2018). Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis. Food Science and Biotechnology, 27(6), 1643-1651. [Link]

-

Tan, T., et al. (2020). The Immobilization of Lipases on Porous Support by Adsorption and Hydrophobic Interaction Method. Catalysts, 10(7), 762. [Link]

-

Gaci, A., et al. (2015). Lipase immobilized by different techniques on various support materials applied in oil hydrolysis. Journal of the Serbian Chemical Society, 80(2), 279-291. [Link]

-

Cazaban, D., Wilson, L., & Betancor, L. (2017). Lipase Immobilization on Siliceous Supports: Application to Synthetic Reactions. Current Organic Chemistry, 21(2), 85-92. [Link]

-

S. K. Dash, et al. (2020). A REVIEW ON FLAVOR ESTER SYNTHESIS USING IMMOBILIZED LIPASE. Begell Digital Library. [Link]

-

Wierschem, M., et al. (2020). Reaction kinetic studies on the immobilized-lipase catalyzed enzymatic resolution of 1-phenylethanol transesterification with ethyl butyrate. Biochemical Engineering Journal, 164, 107778. [Link]

-

Liu, K., et al. (2014). A kinetic study of starch palmitate synthesis by immobilized lipase-catalyzed esterification in solvent free system. Journal of Molecular Catalysis B: Enzymatic, 101, 1-7. [Link]

-

Bilal, M., et al. (2023). Lipases: Sources, immobilization techniques, and applications. International Journal of Environment and Bioenergy, 18(1), 1-22. [Link]

-

Rodrigues, D. S., et al. (2023). A review of lipase immobilization on hydrophobic supports incorporating systematic mapping principles. Catalysis Science & Technology, 13(20), 5779-5799. [Link]

-

Bezbradica, D., et al. (2006). Enzymatic phenethyl octanoate synthesis: lipase selection and reaction optimization by response surface methodology. Biotechnology Journal, 1(6), 669-675. [Link]

-

Garcia, T., et al. (2019). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. XXVI Congreso Interamericano de Ingeniería Química. [Link]

-

Kim, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. MDPI. [Link]

-

Knežević-Jugović, Z. D., et al. (2008). Immobilization of lipase on sepabeads and its application in pentyl octanoate synthesis in a low aqueous system. Journal of the Serbian Chemical Society, 73(12), 1187-1201. [Link]

-

Oliveros-Bastidas, A. de J., et al. (2013). Chemical characterization by GC-MS and phytotoxic potential of non-polar and polar fractions of seeds of Dioteryx odorata (Aubl.). Química Nova, 36(2), 293-298. [Link]

-

van Harskamp, D., et al. (2020). Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412(23), 5967-5974. [Link]

-

O'Brien, A., et al. (2022). A novel sample preparation method for the analysis of whiskey volatile compounds by comprehensive two-dimensional gas chromatography-mass spectrometry. Journal of Chromatography A, 1677, 463308. [Link]

-

van Harskamp, D., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. ResearchGate. [Link]

-

National Institute of Standards and Technology. (n.d.). Octanoic acid, dodecyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Application of lipase bearing dead mycelia as biocatalyst for octyl-octanoate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]

- 3. Octanoic acid, dodecyl ester [webbook.nist.gov]

- 4. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dl.begellhouse.com [dl.begellhouse.com]

- 6. Enzymatic synthesis of esters using an immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijeab.com [ijeab.com]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse [mdpi.com]

- 11. A kinetic study of immobilized lipase catalysing the synthesis of isoamyl acetate by transesterification in n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic study of esterification by immobilized lipase in n-hexane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 16. lib3.dss.go.th [lib3.dss.go.th]

- 17. scispace.com [scispace.com]

- 18. Development and validation of a gas chromatography-mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iris.unime.it [iris.unime.it]

- 21. scispace.com [scispace.com]

Application Notes and Protocols: Dodecyl Octanoate in Solid Lipid Nanoparticle (SLN) Formulations

Introduction: The Strategic Role of Dodecyl Octanoate in Advanced Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs) represent a significant advancement in drug delivery, offering a robust platform for enhancing the bioavailability of poorly soluble drugs, protecting sensitive molecules from degradation, and enabling controlled or targeted release.[1][2][3] These colloidal carriers are formulated from physiological lipids, making them a biocompatible and biodegradable alternative to polymeric nanoparticles.[4][5] The core of an SLN is a solid lipid matrix, which is stabilized by a layer of surfactants.[2][6]

While SLNs are traditionally formed from solid lipids like tristearin or glyceryl monostearate, the incorporation of a liquid lipid (oil) such as dodecyl octanoate leads to the formation of Nanostructured Lipid Carriers (NLCs), a next-generation system with distinct advantages. Although the topic specifies SLNs, the inclusion of dodecyl octanoate, a liquid ester, technically pushes the formulation towards an NLC. This guide will adhere to the user's terminology while clarifying the scientific distinction. The addition of a liquid lipid like dodecyl octanoate creates imperfections in the crystal lattice of the solid lipid matrix. This less-ordered structure is crucial for:

-

Enhanced Drug Loading: The amorphous, less-organized lipid core provides more space to accommodate drug molecules, significantly increasing loading capacity compared to highly crystalline pure solid lipids.[7]

-

Prevention of Drug Expulsion: In traditional SLNs, the lipid can recrystallize into a perfect lattice during storage, a process that can expel the encapsulated drug.[7][8] The presence of dodecyl octanoate disrupts this process, improving the long-term stability of the drug-loaded nanoparticle.[8]

Dodecyl octanoate (also known as lauryl octanoate) is an ester of dodecanol and octanoic acid.[9] Its physicochemical properties make it an excellent choice as the liquid lipid component in these advanced nanoparticle formulations.

Table 1: Physicochemical Properties of Dodecyl Octanoate

| Property | Value | Source |

| CAS Number | 20292-09-5 | [9] |

| Molecular Formula | C20H40O2 | [9] |

| Molecular Weight | 312.53 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | ~362-363 °C (estimated) | [10] |

| Key Feature | Highly hydrophobic, stable, low volatility | [9] |